Product packaging for 5-Ethyl-5-methylpyrrolidine-2,4-dione(Cat. No.:)

5-Ethyl-5-methylpyrrolidine-2,4-dione

Cat. No.: B6893577
M. Wt: 141.17 g/mol
InChI Key: HWSHUOINEGVPNB-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Advanced Chemical Synthesis and Biological Investigations

Nitrogen heterocycles are cyclic organic compounds where at least one atom in the ring structure is nitrogen. This class of molecules is of paramount importance as they form the core framework of a vast number of natural products, pharmaceuticals, and agrochemicals. Their prevalence in biologically active compounds is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. In advanced chemical synthesis, nitrogen heterocycles serve as versatile building blocks and chiral auxiliaries, enabling the construction of complex molecular architectures with high degrees of stereoselectivity.

The Pyrrolidine-2,4-dione (B1332186) Scaffold (Tetramic Acids) as a Versatile Framework in Academic Research

The pyrrolidine-2,4-dione ring system, commonly known as the tetramic acid scaffold, is a prominent five-membered nitrogen-containing heterocycle. This structural motif is found in a wide array of natural products exhibiting diverse and potent biological activities, including antimicrobial, antiviral, and cytotoxic properties. The versatility of the tetramic acid framework stems from its multiple points of functionalization, allowing for the synthesis of large and diverse compound libraries for biological screening. The acidic proton at the C-3 position and the potential for substitution at the C-5 and N-1 positions make it an attractive target for synthetic chemists.

Contextualization of 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654) within Substituted Pyrrolidine-2,4-diones

This compound is a specific derivative of the tetramic acid core, characterized by the presence of both an ethyl and a methyl group at the C-5 position. This substitution pattern is of interest as it introduces a quaternary stereocenter, which can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. Research into substituted pyrrolidine-2,4-diones has shown that the nature of the substituents at the C-5 position can modulate the compound's physicochemical properties and biological profile. While specific research on this compound is limited in publicly available literature, its chemical space can be understood by examining related 5,5-dialkyl-substituted pyrrolidine-2,4-diones.

Research Scope and Objectives for Investigating this compound

The primary objective for investigating a specific compound like this compound would be to elucidate its unique chemical and biological properties. Key research questions would include:

The development of efficient and stereoselective synthetic routes to access this molecule.

A thorough characterization of its physicochemical properties, including its tautomeric equilibria in different solvents.

The exploration of its potential as a scaffold in medicinal chemistry through the synthesis of further derivatives.

The evaluation of its biological activity in various assays to identify potential therapeutic applications.

Due to the limited direct research on this compound, this article will draw upon data from closely related analogs to provide a comprehensive overview of its expected characteristics and potential areas of interest for future research.

Physicochemical Properties of Related Pyrrolidine-2,4-diones

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione1997200-27-7C6H6F3NO2197.11A structurally similar compound with a trifluoromethyl group instead of an ethyl group. sigmaaldrich.com
5-Ethyl-5-methylimidazolidine-2,4-dione5394-36-5C6H10N2O2142.16An imidazolidine (B613845) analog with the same C-5 substituents. chemicalbook.com
5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)57-41-0C15H12N2O2252.27A well-known anticonvulsant drug with a related core structure. bepls.com
5-Ethyl-5-phenylhydantoin631-07-2C11H12N2O2204.23Another related hydantoin (B18101) derivative.

This table is provided for comparative purposes due to the lack of specific data for this compound.

Synthesis of Substituted Pyrrolidine-2,4-diones

The synthesis of pyrrolidine-2,4-diones can be achieved through various synthetic strategies. One common approach involves the Dieckmann condensation of an appropriate N-acylated amino acid ester. For the synthesis of 5,5-disubstituted derivatives, alternative methods are often employed.

A general route could involve the reaction of an α-amino acid with a suitable carbonyl compound to form an oxazolidin-5-one, which can then be rearranged to the desired pyrrolidine-2,4-dione. The synthesis of 5-substituted derivatives of 3-(1-hydroxyethylidene)pyrrolidine-2,4-dione has been reported using a Mannich base condensation method, which offers mild reaction conditions and high yields. researchgate.net

Research Findings on Related Compounds

Research on substituted pyrrolidine-2,4-diones has revealed a wide range of biological activities. For instance, derivatives of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) have been synthesized and evaluated for their potential as antimicrobial, anti-HIV-1, and antineoplastic agents. nih.gov While some compounds showed pronounced inhibitory activities against Gram-positive bacteria and moderate anti-HIV-1 activity, they were found to be devoid of antineoplastic activity in the screening protocol used. nih.gov

The biological activity of 5,5'-imidazolidine-2,4-dione derivatives has also been explored, with various compounds exhibiting a range of pharmacological activities. researchgate.net The substituents at the C-5 position play a crucial role in determining the biological profile of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B6893577 5-Ethyl-5-methylpyrrolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-methylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(10)8-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHUOINEGVPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Advanced Structural Analysis in Research Contexts

Systematic Nomenclature and Representation of 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654)

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound . This name precisely describes its molecular architecture: a five-membered nitrogen-containing ring (pyrrolidine) with two ketone functional groups at positions 2 and 4. Additionally, an ethyl group and a methyl group are attached to the 5th position of the ring.

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₁₁NO₂

Stereochemical Considerations at the 5-Position of Pyrrolidine-2,4-diones

The substitution pattern at the C5 position of the pyrrolidine-2,4-dione (B1332186) ring introduces a stereocenter, leading to important stereochemical consequences.

Enantiomeric and Diastereomeric Forms of this compound

The presence of a chiral center at the C5 position, which is bonded to four different groups (an ethyl group, a methyl group, the C4 carbonyl group, and the nitrogen atom of the ring), means that this compound can exist as a pair of enantiomers: (R)-5-Ethyl-5-methylpyrrolidine-2,4-dione and (S)-5-Ethyl-5-methylpyrrolidine-2,4-dione. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In the absence of a chiral synthesis or resolution, the compound exists as a racemic mixture.

Chirality and its Implications for Mechanistic Studies

The chirality of 5-substituted pyrrolidine-2,4-diones is a critical factor in mechanistic studies, particularly in fields like organocatalysis. The stereochemistry of the catalyst can profoundly influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. Computational and experimental studies on similar chiral pyrrolidine-based catalysts have demonstrated that the specific arrangement of substituents on the pyrrolidine (B122466) ring dictates the facial selectivity of reactions such as Michael additions. researchgate.net The precise stereochemistry of this compound would be expected to similarly govern its interactions with other chiral molecules and its behavior in stereoselective transformations.

Tautomerism and Conformational Dynamics of Pyrrolidine-2,4-dione Systems

The pyrrolidine-2,4-dione scaffold exhibits a rich and complex array of tautomeric and conformational isomers, which are crucial to understanding its reactivity and spectroscopic properties.

Keto-Enol and Lactam-Lactim Tautomerism in the 2,4-Dione System

The 2,4-dione system within the pyrrolidine ring allows for several potential tautomeric forms. Keto-enol tautomerism can occur at both the C2 and C4 positions, where a proton can migrate from the adjacent nitrogen or carbon to the carbonyl oxygen, resulting in the formation of an enol. This equilibrium is influenced by factors such as solvent polarity and pH. nih.gov

Furthermore, the amide linkage at the C2 position can exhibit lactam-lactim tautomerism. The lactam form (the conventional representation) is generally the most stable tautomer in the gas phase and in aqueous solution for simple 2-pyrrolidones. researchgate.net However, the presence of the second carbonyl group at C4 and the substituents at C5 in this compound can influence the relative stability of the lactim tautomer (pyrroline-2-ol derivative). researchgate.net Studies on related systems have shown that while the dione (B5365651) form is often the most stable, the relative energies of the tautomers can be close, allowing for interconversion. nih.govrsc.org

Tautomer Type Description Potential in this compound
Keto-Enol Migration of a proton from an alpha-carbon to a carbonyl oxygen.Possible at both C2 and C4 positions, influenced by solvent. nih.gov
Lactam-Lactim Migration of a proton from the nitrogen to the C2 carbonyl oxygen.The lactam form is generally favored, but the lactim form can be present in equilibrium. researchgate.net

Conformational Analysis of the Pyrrolidine Ring in this compound

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "up") and "twist" (or "down") forms. nih.govacs.org In the case of this compound, the substituents at the C5 position will have a significant impact on the preferred conformation.

The ethyl and methyl groups will tend to occupy positions that minimize steric interactions. Computational studies on substituted pyrrolidines have shown that the energy differences between conformers can be small, allowing for a dynamic equilibrium. researchgate.netacs.org The preferred puckering of the ring (e.g., C4-exo or C4-endo) will be influenced by the steric bulk and electronic nature of the substituents. nih.govacs.org For instance, bulky substituents often favor a pseudoequatorial orientation to reduce steric hindrance. acs.org The exact conformational preference of this compound would require detailed spectroscopic analysis (e.g., NMR) and computational modeling.

Z/E Isomerism in 3-Substituted Pyrrolidine-2,4-diones and Analogues

The potential for Z/E isomerism in 3-substituted pyrrolidine-2,4-diones is intrinsically linked to the keto-enol tautomerism exhibited by these compounds, particularly those with a 3-acyl substituent. masterorganicchemistry.comlibretexts.org The exocyclic enol tautomer features a carbon-carbon double bond outside the pyrrolidine ring, specifically between the carbon of the former acyl carbonyl and the C-3 position of the ring. The spatial arrangement of substituents around this double bond gives rise to Z (Zusammen) and E (Entgegen) isomers.

Research into the structure of 3-acylpyrrolidine-2,4-diones, also known as tetramic acids, has shown that they can exist in solution as a complex equilibrium of tautomers. rsc.org This equilibrium includes two principal exocyclic enol forms, which are geometric isomers (Z/E). The investigation of these isomeric forms is crucial for understanding the compound's chemical properties and biological activity, as the specific geometry can influence how the molecule interacts with biological targets.

The primary analytical techniques employed to investigate and distinguish between Z and E isomers in this class of compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. rsc.org NMR spectroscopy, including 1H and 13C NMR, allows for the study of the tautomeric and isomeric composition in solution, while X-ray crystallography provides definitive structural information in the solid state. rsc.orgjst-ud.vn

Detailed structural studies have led to the revision of previously assigned structures of natural products containing the 3-acylpyrrolidine-2,4-dione unit. rsc.org For instance, the analysis of bioactive compounds like tenuazonic acid has provided deeper insight into their predominant tautomeric and isomeric forms. rsc.org In some cases, the enol form can be stabilized by the formation of an intramolecular hydrogen bond, which can favor one isomer over the other. masterorganicchemistry.comyoutube.com The stability of a particular isomer can also be influenced by factors such as conjugation and resonance. masterorganicchemistry.comyoutube.com

In synthetic derivatives, the geometry of the exocyclic double bond can be controlled or fixed. An example is the boron difluoride complex of a 3-acyltetramic acid, specifically 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, whose molecular structure was confirmed by X-ray crystallography. rsc.org Such studies on derivatives provide valuable data on bond lengths and angles, contributing to a better understanding of the steric and electronic factors governing the geometry of the exocyclic double bond.

The principles of Z/E isomerism are also studied in analogous heterocyclic systems. For example, in 5-arylidene derivatives of thiazolidine-2,4-dione, the Z-isomerism of the exocyclic double bond was confirmed by the chemical shift of the vinyl proton in the 1H NMR spectrum. mdpi.com

Table 1: Research Findings on Isomerism in Pyrrolidine-2,4-dione Derivatives and Analogues

Compound/Derivative ClassResearch FocusAnalytical Method(s)Key FindingsReference(s)
3-Acylpyrrolidine-2,4-diones (Tetramic acids)Tautomeric and isomeric constitution1H NMR, 13C NMR, X-ray CrystallographyCan exist as a mixture of internal and external (Z/E) tautomers in solution. Led to structural revision of natural products. rsc.org
3-[1-(Difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dioneX-Ray molecular structure determinationX-ray CrystallographyConfirmed the structure of the boron difluoride complex, providing precise data on the geometry of the exocyclic double bond system. rsc.org
4-Acetyl-3-hydroxy-3-pyrroline-2-onesTautomerism in solution1H NMR, 13C NMRBroadening of 13C NMR signals observed, attributed to a fast chemical equilibrium between two enolic tautomers in DMSO. nih.govresearchgate.net
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dioneIsomer confirmation1H NMR, 13C NMR, LC-MS, X-ray DiffractionThe characteristic signal of the 5-CH= group in the 1H NMR spectrum confirmed the Z-isomerism of the arylidene moiety. mdpi.com

Advanced Synthetic Methodologies for 5 Ethyl 5 Methylpyrrolidine 2,4 Dione and Analogues

General Strategies for Pyrrolidine-2,4-dione (B1332186) Scaffold Construction

The pyrrolidine-2,4-dione ring is a prevalent structural motif in numerous biologically active compounds. tdl.org Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern multicomponent strategies.

Cyclization reactions are a cornerstone for the formation of the pyrrolidine-2,4-dione ring system. These reactions typically involve the formation of one or more covalent bonds to close a linear precursor into a heterocyclic ring.

One common approach involves the condensation of β-amino esters with acylating agents followed by an intramolecular Dieckmann condensation. For example, N-acylation of an amino acid ester with a malonyl chloride derivative can produce a diester intermediate that, upon treatment with a base, cyclizes to form the tetramic acid ring.

Another strategy is the reductive cyclization of precursors like o-nitrobenzylidenepyrrolidine-2,3-diones, which can yield pyrrolo[3,4-b]quinolines. rsc.org Intramolecular cyclization can also be achieved through various other methods, such as the reaction of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate to yield 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione, which can be further modified. nih.govresearchgate.net Similarly, cyclodehydration of hydroxyimino-phenylhydrazono-pyrrolidin-2-ones using boiling acetic anhydride (B1165640) is another documented method for creating related fused pyrrole (B145914) systems.

Amino acids serve as valuable and readily available chiral starting materials for the synthesis of pyrrolidine-2,4-diones. mdpi.com Their inherent stereochemistry can be leveraged to produce enantiomerically pure products. L-Phenylalanine methyl hydrochloride, for instance, has been successfully used as a precursor for the enantiospecific synthesis of (S)-5-benzylpyrrolidine-2,4-dione. tdl.org

The general process often involves N-acylation of the amino acid ester with a suitable reagent like diketene (B1670635) or a derivative of malonic acid, followed by a base-mediated intramolecular cyclization. Pyroglutamic acid, a derivative of glutamic acid, is another common starting point for creating substituted pyrrolidines, although its functional group proximity can introduce complexity. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex pyrrolidine (B122466) derivatives. researchgate.netnih.gov These methods are advantageous as they often reduce the number of synthetic steps and purification procedures compared to traditional linear syntheses. researchgate.net

Recent advancements have highlighted MCRs for producing a wide array of pyrrolidine structures. researchgate.nettandfonline.com For instance, a one-pot, three-component reaction involving an amine, an aldehyde, and sodium diethyl oxaloacetate can be used to synthesize pyrrolidine derivatives. tandfonline.com Another example is the [3+2] cycloaddition reaction between azomethine ylides (often generated in situ from an amino acid and an aldehyde) and a suitable dipolarophile, which is a powerful MCR for constructing the pyrrolidine ring. tandfonline.compreprints.org These reactions can be catalyzed or occur under catalyst-free conditions and are often amenable to green chemistry techniques like microwave or ultrasound irradiation. researchgate.nettandfonline.com

Stereoselective Synthesis of 5,5-Disubstituted Pyrrolidine-2,4-diones

The synthesis of 5-ethyl-5-methylpyrrolidine-2,4-dione (B6203654) presents the specific challenge of creating a quaternary stereocenter at the C-5 position. Achieving this with high stereoselectivity is a key focus of modern synthetic organic chemistry.

The construction of all-carbon quaternary centers is a significant synthetic challenge due to the steric hindrance involved. nih.gov Several advanced strategies have been developed to address this.

One effective method is the diastereoselective synthesis involving a three-component cyclization/allylation followed by a Claisen rearrangement, which yields densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov Another powerful technique is the [3+2] dipolar cycloaddition between nonstabilized azomethine ylides and cyanosulfones, which provides access to substituted pyrrolidines bearing a quaternary carbon center with excellent diastereoselectivity. preprints.org

Biocatalytic methods also offer a mild and efficient route. The laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has been shown to produce highly functionalized pyrrolidine-2,3-diones with new all-carbon quaternary stereocenters in a stereoselective manner. rsc.org

The table below summarizes some approaches for creating substituted pyrrolidines with quaternary centers.

MethodKey ReactantsProduct TypeKey Features
Three-Component Cyclization/Allylation & Claisen Rearrangement Amine, Aldehyde, Allylating AgentDensely functionalized pyrrolidinonesForms all-carbon quaternary stereocenter; High diastereoselectivity. nih.gov
[3+2] Dipolar Cycloaddition Nonstabilized azomethine ylides, CyanosulfonesSubstituted pyrrolidinesExcellent diastereoselectivities (>25:1 dr); Metal-free conditions. preprints.org
Biocatalytic Oxidation/1,4-Addition Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesFunctionalized pyrrolidine-2,3-dionesMild conditions; Stereoselective; Uses laccase as a biocatalyst. rsc.org
Hydroalkylation of Olefins Olefins, Alkylating agentsSaturated alkanesForms C(sp³)–C(sp³) bonds; Can create quaternary centers. nih.gov

This table is generated based on data from the referenced research articles.

While no specific literature exclusively details the enantioselective synthesis of this compound, established principles in asymmetric synthesis can be applied to devise viable routes. The primary challenge lies in controlling the stereochemistry of the C-5 quaternary center.

Key strategies would likely involve one of the following approaches:

Chiral Pool Synthesis: This approach would utilize a chiral starting material, such as a derivative of α-amino-α-methylbutyric acid. The inherent chirality of the amino acid would be carried through the synthetic sequence, which would typically involve N-acylation with an acetyl equivalent (like acetyl chloride or acetic anhydride) followed by an intramolecular cyclization to form the dione (B5365651) ring.

Chiral Auxiliary-Mediated Synthesis: A non-chiral precursor, such as an N-unsubstituted pyrrolidine-2,4-dione, could be alkylated using a chiral auxiliary. The auxiliary would direct the sequential addition of the ethyl and methyl groups (or vice-versa) to the C-5 position with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: A catalytic enantioselective alkylation of a C-5 monosubstituted precursor (e.g., 5-methylpyrrolidine-2,4-dione) would be an elegant approach. A chiral phase-transfer catalyst or a chiral metal complex could be employed to control the facial selectivity of the enolate alkylation with an ethylating agent (e.g., ethyl iodide). Asymmetric 1,3-dipolar cycloadditions, which can generate up to four stereocenters simultaneously, also represent a powerful catalytic strategy for creating chiral pyrrolidines. acs.org

The table below outlines the conceptual enantioselective strategies applicable to the synthesis of the target compound.

StrategyConceptPotential Starting MaterialsKey Step
Chiral Pool Use of an inherently chiral starting material.(R)- or (S)-α-Amino-α-methylbutyric acidN-Acylation followed by intramolecular cyclization.
Chiral Auxiliary Covalent attachment of a chiral molecule to direct alkylation.5-Methylpyrrolidine-2,4-dione, Chiral auxiliary (e.g., Evans oxazolidinone)Diastereoselective alkylation of the C-5 position.
Asymmetric Catalysis Use of a chiral catalyst to control stereochemistry.5-Methylpyrrolidine-2,4-dione or 5-Ethylpyrrolidine-2,4-dioneEnantioselective alkylation using a chiral phase-transfer catalyst or metal complex.

This table is a conceptual guide based on established principles of asymmetric synthesis.

Synthesis of Related Alkylated Pyrrolidine-2,4-diones for Comparative Studies

The synthesis of specifically substituted pyrrolidine-2,4-diones is crucial for comparative structure-activity relationship studies. Methodologies have been developed to access a variety of analogues, including those with specific substitution patterns at the C3, N1, and C5 positions of the heterocyclic ring.

Preparation of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione and its Analogues

The compound 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione was synthesized as an unexpected product in a three-step process. mdpi.com The synthesis commenced with the preparation of 3-Ethylamino-but-2-enoic acid phenylamide. This was achieved by reacting acetoacetanilide (B1666496) with a 70% aqueous solution of ethylamine (B1201723) in dichloromethane (B109758) (DCM). The mixture was stirred for several hours, and after workup, the desired β-enamino amide was obtained in a near-quantitative yield of 95%. mdpi.com

The subsequent step involved the acylation of this β-enamino amide with an N-protected amino acid, specifically o-nitrobenzoyl sarcosine. mdpi.com The final and key step to obtaining the target pyrrolidine-2,4-dione was the cyclization of the acylated intermediate. This was accomplished by treating the intermediate compound with anhydrous ortho-phosphoric acid (H₃PO₄) and stirring at 60 °C for 30 minutes, which induced the formation of the 1-methyl-3-enamino tetramic acid derivative. mdpi.com The structure of the resulting compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, exhibits NMR spectral characteristics typical for enamines of 3-acyltetramic acids. mdpi.com

Synthesis of 5-Substituted Methylpyrrolidine-2,4-Diketone Derivatives

A general synthetic route for equisetin-derived 2,4-pyrrolidine-diketone compounds, which includes 5-substituted methylpyrrolidine-2,4-diketone structures, has been established. patsnap.com This multi-step synthesis provides a pathway to complex structures based on the tetramic acid skeleton. patsnap.com

The synthesis can be broadly divided into several key stages:

Preparation of Aldehyde Intermediate : The initial steps focus on constructing a specific aldehyde (aldehyde II). patsnap.com

Polyene Formation : A polyene compound is then prepared from this aldehyde, typically utilizing a Wittig reaction or a Horner-Wadsworth-Emmons reaction. patsnap.com

Cycloaddition : A Diels-Alder reaction is employed to create a key cyclic intermediate (compound IV'). patsnap.com

Final Ring Formation : The synthesis culminates in the formation of the pyrrolidine-2,4-dione ring. This is achieved through a sequence of ammonolysis followed by a Dieckmann condensation to yield the final compound (compound V). patsnap.com

This methodology is advantageous as the starting materials are often simple and readily available, and the process is reported to provide relatively high yields. patsnap.com The general structure allows for variation where substituents at the C5 position can be alkyl groups, fitting the description of 5-substituted methylpyrrolidine-2,4-diketones. patsnap.com

Green Chemistry Principles in the Synthesis of Pyrrolidine-2,4-diones

The application of green chemistry principles to the synthesis of pyrrolidine-2,4-diones and related heterocyclic compounds is an area of increasing focus, aiming to reduce environmental impact through safer solvents, improved atom economy, and energy efficiency.

Several strategies have been employed to create more environmentally friendly synthetic routes. One key approach is the use of eco-friendly solvents. For instance, the synthesis of 2-pyrrolidinone (B116388) derivatives has been successfully carried out in ethanol (B145695), a greener alternative to more hazardous organic solvents. vjol.info.vn Research has also shown that for certain reactions leading to pyrrolidine-dione precursors, ethanol can be a superior solvent compared to glacial acetic acid, leading to a significant increase in product yield. beilstein-journals.org

Another green tactic is the use of one-pot, multi-component reactions. These reactions are inherently more efficient as they combine several synthetic steps into a single operation, reducing solvent use, energy consumption, and waste generation. vjol.info.vn The synthesis of substituted 3-pyrroline-2-ones, precursors to the dione derivatives, has been achieved via a multicomponent reaction using citric acid as a green additive. vjol.info.vn

Energy efficiency is also a cornerstone of green synthesis. Microwave-assisted synthesis has been utilized as a green and economical approach for preparing related heterocyclic compounds, offering advantages such as reduced reaction times and often improved yields compared to conventional heating methods. researchgate.net

The following table provides a summary of the synthetic methodologies discussed:

Interactive Data Table: Synthetic Methodologies for Pyrrolidine-2,4-dione Analogues
Section Target Compound/Class Key Starting Materials Key Reagents & Conditions Reported Yield Reference
3.3.1 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione Acetoacetanilide, Ethylamine, o-Nitrobenzoyl sarcosine neat H₃PO₄, 60 °C (cyclization step) 95% (for β-enamino amide intermediate) mdpi.com
3.3.2 5-Substituted Methylpyrrolidine-2,4-Diketone Derivatives Aldehyde II, Polyene compound III Wittig or HWE reaction, Diels-Alder reaction, Ammonolysis, Dieckmann condensation "Relatively high" patsnap.com

| 3.4 | General Pyrrolidinone Derivatives | Aromatic aldehydes, Aniline, Ethyl 2,4-dioxovalerate | Ethanol (solvent), Citric acid (additive) | "Dramatic increase in yield" (with ethanol) | vjol.info.vnbeilstein-journals.org |


Chemical Reactivity and Derivatization Strategies for Research Purposes

Reactions at the Carbonyl Centers of 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654)

The two carbonyl groups at positions 2 and 4 are central to the molecule's reactivity, though they exhibit different characteristics due to their placement within the ring (amide vs. ketone).

Nucleophilic Additions and Condensations

While the carbonyl carbons are electrophilic, their reactivity towards nucleophiles is modulated by the adjacent heteroatoms. The amide carbonyl at C-2 is generally less reactive than the ketone carbonyl at C-4 due to resonance delocalization of the nitrogen lone pair. Nucleophilic addition reactions, such as reduction, can be achieved using powerful reducing agents. For instance, reagents like lithium aluminum hydride can reduce one or both carbonyl groups to hydroxyls or even methylene (B1212753) groups under forcing conditions, transforming the pyrrolidine-2,4-dione (B1332186) core into corresponding carbinolamines or substituted pyrrolidines.

Condensation reactions directly at the carbonyl carbons are less common than reactions at the active C-3 methylene position. However, under specific conditions, derivatization of the carbonyl group, for example, through the formation of thio-analogs using reagents like Lawesson's reagent, can be envisioned, although not widely reported for this specific substrate.

Enolization and Reactions at C-3

The pyrrolidine-2,4-dione moiety is a class of compounds known as tetramic acids, which exist in tautomeric equilibrium with their enol forms. umich.eduacs.org The presence of two carbonyl groups significantly acidifies the methylene protons at the C-3 position, facilitating deprotonation to form a stable enolate anion. libretexts.orgyoutube.com This enolate is a key reactive intermediate for various C-C bond-forming reactions. libretexts.org

This reactivity is prominently exploited in Knoevenagel-type condensation reactions. wikipedia.orgsigmaaldrich.com In the presence of a weak base catalyst, the enolate of this compound can act as a nucleophile, attacking aldehydes or ketones to form a C-3-substituted alkylidene or arylidene derivative after a subsequent dehydration step. wikipedia.orgresearchgate.net

Furthermore, the enolate can be acylated at the C-3 position. rsc.org Treatment with an acyl chloride or anhydride (B1165640) in the presence of a suitable base or Lewis acid leads to the formation of 3-acylpyrrolidine-2,4-diones. rsc.org These reactions provide a powerful method for introducing diverse functional groups at the C-3 position.

Functionalization at the Ring Nitrogen Atom (N-1)

The imide proton at the N-1 position is acidic and can be readily removed by a base, allowing for a wide range of functionalization reactions.

Alkylation and Acylation of the N-1 Position

N-alkylation can be achieved by treating the compound with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion, followed by reaction with an alkyl halide or other alkylating agents. researchgate.net This reaction provides a straightforward route to a variety of N-substituted derivatives. Similarly, N-acylation can be performed by reacting the pyrrolidinedione with acyl chlorides or anhydrides, typically in the presence of a base, to yield N-acyl derivatives. organic-chemistry.org

N-Mannich Base Formation and Related Transformations

A particularly significant derivatization strategy for pyrrolidinediones is the formation of N-Mannich bases. nih.govacademicjournals.org This three-component reaction involves the condensation of the imide, formaldehyde, and a primary or secondary amine to yield an N-aminomethylated product. academicjournals.org This reaction is highly efficient and provides access to a diverse library of derivatives with potential biological activities. nih.govnih.govsigmaaldrich.comnih.gov

Research on the closely related 3-ethyl-3-methylpyrrolidine-2,5-dione has demonstrated the successful synthesis of numerous N-Mannich bases, a strategy directly applicable to the 5,5-disubstituted isomer. nih.govresearchgate.net

Starting PyrrolidinedioneAmine ReagentResulting N-Mannich Base StructureReference
3-Ethyl-3-methylpyrrolidine-2,5-dionePiperidineN-[(Piperidin-1-yl)-methyl]-3-ethyl-3-methylpyrrolidine-2,5-dione nih.govresearchgate.net
3-Ethyl-3-methylpyrrolidine-2,5-dionePyrrolidine (B122466)N-[(Pyrrolidin-1-yl)-methyl]-3-ethyl-3-methylpyrrolidine-2,5-dione nih.govresearchgate.net
3-Ethyl-3-methylpyrrolidine-2,5-dioneMorpholineN-[(Morpholin-4-yl)-methyl]-3-ethyl-3-methylpyrrolidine-2,5-dione nih.govresearchgate.net
3-Ethyl-3-methylpyrrolidine-2,5-dione4-MethylpiperazineN-[{4-(Methyl)-piperazin-1-yl}-methyl]-3-ethyl-3-methylpyrrolidine-2,5-dione nih.govresearchgate.net
3-Ethyl-3-methylpyrrolidine-2,5-dione4-PhenylpiperazineN-[{4-(Phenyl)-piperazin-1-yl}-methyl]-3-ethyl-3-methylpyrrolidine-2,5-dione nih.govresearchgate.net

Reactivity of Alkyl Substituents at the 5-Position (Ethyl and Methyl Groups)

The ethyl and methyl groups at the C-5 position are saturated alkyl chains and, as such, represent the least reactive sites on the molecule under typical ionic conditions. Their functionalization requires more forcing conditions, often involving radical pathways.

Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could potentially introduce a halogen atom onto these alkyl groups. masterorganicchemistry.comyoutube.com Based on the principles of radical stability, the methylene C-H bonds of the ethyl group would be preferentially targeted over the methyl C-H bonds, as this leads to a more stable secondary radical. However, such reactions may lack selectivity and could be complicated by the higher reactivity of other sites in the molecule, such as the C-3 position. libretexts.org

Direct oxidation of these alkyl C-H bonds is also challenging. nih.govacs.orgresearchgate.net While advanced catalytic methods for C-H oxidation exist, their application to a complex substrate like this compound is not reported and would require careful optimization to prevent reaction at the more labile N-H or C-3-H bonds. Consequently, derivatization at the C-5 alkyl groups is the most synthetically challenging and least explored aspect of this compound's chemistry.

Potential for Selective Chemical Transformations of the Ethyl and Methyl Groups

Direct and selective functionalization of the unactivated ethyl and methyl groups at the C5 position of this compound is a challenging synthetic endeavor. These sp³-hybridized alkyl chains lack inherent reactivity under standard ionic conditions. However, several strategies, primarily involving radical-based approaches, could theoretically be employed to achieve selective transformations.

One potential avenue is through free-radical halogenation. This method relies on the generation of a radical at the alkyl side chain, followed by reaction with a halogen. The selectivity of this reaction is dependent on the stability of the resulting radical. In the case of the ethyl group, a secondary radical would be formed, which is more stable than the primary radical that would be formed from the methyl group. This difference in stability could potentially allow for selective halogenation at the ethyl group over the methyl group under carefully controlled conditions.

Another approach could involve directed C-H activation methodologies. While challenging, the development of transition-metal catalysts capable of selectively activating a specific C-H bond based on its steric or electronic environment is a burgeoning field of research. A hypothetical catalyst could be designed to preferentially interact with one of the alkyl groups, facilitating its functionalization.

It is important to note that these are theoretical considerations, and the successful selective transformation of the ethyl and methyl groups would require significant experimental optimization to overcome challenges such as over-reaction and lack of selectivity.

Oxidative and Reductive Reactions on the Alkyl Chains

The direct oxidation or reduction of the saturated ethyl and methyl side chains of this compound is generally not feasible under mild conditions. These alkyl groups are resistant to common oxidizing and reducing agents that would typically transform other functional groups.

However, if a functional group were to be introduced onto one of the alkyl chains, as discussed in the previous section, subsequent oxidative or reductive transformations would become possible. For example, if a halogen were introduced, it could be eliminated to form an alkene, which could then be subjected to a variety of oxidative (e.g., ozonolysis, dihydroxylation) or reductive (e.g., catalytic hydrogenation) reactions.

Regioselective and Chemoselective Transformations of Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione ring system offers several sites for regioselective and chemoselective reactions. The presence of the 5,5-dialkyl substitution in this compound can influence the outcome of these transformations, primarily through steric hindrance.

The most reactive site for electrophilic substitution is typically the C3 position, which is an active methylene group flanked by two carbonyl groups. This position can be readily deprotonated to form a nucleophilic enolate, which can then react with a variety of electrophiles. Research on other 1,5-disubstituted pyrrolidine-2,4-diones has shown that this position can undergo reactions such as alkylation, acylation, and condensation with aldehydes and ketones. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate proceeds at the C3 position. nih.gov Similarly, Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes occurs at the active methylene position.

The two carbonyl groups at the C2 and C4 positions also present opportunities for selective reactions. The C4-carbonyl is generally more reactive towards nucleophiles than the C2-amide carbonyl. This difference in reactivity allows for selective transformations. For example, in related systems, reactions with amines have been shown to occur preferentially at the C4-carbonyl.

The N-H group of the pyrrolidine ring can also be a site for derivatization. It can be alkylated or acylated under appropriate basic conditions.

The steric bulk of the 5-ethyl and 5-methyl groups can play a significant role in directing the regioselectivity of these reactions. For reactions occurring at the C4 position, the gem-dialkyl substitution at the adjacent C5 position could sterically hinder the approach of bulky nucleophiles. This steric hindrance could be exploited to achieve selectivity in certain reactions.

Below is a table summarizing potential regioselective and chemoselective transformations of the pyrrolidine-2,4-dione core, with considerations for the influence of the 5-ethyl-5-methyl substitution.

Reactive SiteType of ReactionPotential ReagentsExpected Influence of 5-Ethyl-5-methyl Groups
C3-MethyleneAlkylationAlkyl halidesMinimal direct steric hindrance
C3-MethyleneAcylationAcyl chlorides, AnhydridesMinimal direct steric hindrance
C3-MethyleneCondensationAldehydes, KetonesMinimal direct steric hindrance
C4-CarbonylNucleophilic AdditionAmines, HydrazinesPotential steric hindrance from bulky nucleophiles
C2-AmideN-Alkylation/AcylationAlkyl halides, Acyl chloridesMinimal direct steric hindrance

It is evident that while direct, selective manipulation of the ethyl and methyl groups of this compound presents a significant synthetic hurdle, the pyrrolidine-2,4-dione core offers a rich landscape for chemical derivatization. The interplay of the reactive sites on the heterocyclic ring and the steric influence of the 5,5-dialkyl substituents provides a foundation for the design of novel derivatives for research purposes. Further experimental investigation is required to fully elucidate the reactivity of this specific compound and to develop efficient and selective transformation protocols.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Elucidation

High-resolution ¹H and ¹³C NMR are the primary techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methylene (B1212753) protons of the ethyl group would likely appear as a quartet, coupled to the adjacent methyl protons which would, in turn, appear as a triplet. The methyl group at the C5 position would be a singlet. The two methylene protons in the pyrrolidine (B122466) ring at the C3 position are diastereotopic and would be expected to appear as two distinct signals, each likely a complex multiplet due to geminal and vicinal coupling. The NH proton would appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, six distinct carbon signals would be anticipated. The two carbonyl carbons (C2 and C4) would resonate at the most downfield region (typically 170-180 ppm). The quaternary carbon at C5 would also be significantly downfield. The methylene carbon of the ethyl group and the C3 methylene carbon of the ring would appear in the intermediate region, while the two methyl carbons would be found at the most upfield positions.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structural motifs is presented below.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Position Chemical Shift (ppm) Multiplicity
NH8.0-9.0br s
C2--
C3-H₂2.5-3.0m
C4--
C5--
C5-CH₃1.4-1.6s
C5-CH₂CH₃1.8-2.2q
C5-CH₂CH₃0.8-1.0t

This table presents predicted chemical shift ranges and is not based on experimental data for the specific compound.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons. It would also help in assigning the complex multiplets of the C3 methylene protons by showing their coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. rsc.org The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the singlet of the C5-methyl group to its carbon, and the signals of the ethyl group protons to their respective carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. rsc.org This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the C5-methyl and the C5-ethyl groups would show correlations to the quaternary C5 carbon and the C4 carbonyl carbon. The C3 methylene protons would show correlations to the C2 and C4 carbonyl carbons, as well as to the C5 carbon, thus confirming the ring structure.

Investigation of Z/E Isomers and Rotamers in Solution by NMR

The pyrrolidine-2,4-dione (B1332186) ring can exhibit tautomerism, potentially existing in enol forms which could lead to Z/E isomerism. NMR spectroscopy is a powerful tool to investigate such equilibria in solution. The presence of different isomers would be indicated by a second set of signals in the ¹H and ¹³C NMR spectra. The relative integration of these signals would provide the ratio of the isomers. Furthermore, restricted rotation around the amide bond could lead to the observation of rotamers at low temperatures, which would also manifest as a doubling of certain NMR signals.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₁₁NO₂). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pattern Analysis for Structural Features

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the ethyl group: A prominent fragment would likely correspond to the loss of the ethyl group (•CH₂CH₃), resulting in a fragment ion at m/z [M-29]⁺.

Loss of the methyl group: Loss of the C5-methyl group (•CH₃) would lead to a fragment at m/z [M-15]⁺.

Ring cleavage: Cleavage of the pyrrolidine ring can lead to various smaller fragment ions. For instance, alpha-cleavage adjacent to the carbonyl groups or the nitrogen atom would be expected. A McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer.

A hypothetical fragmentation table is provided below, illustrating potential key fragments.

m/z Value Proposed Fragment Structure/Identity
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
112[M - C₂H₅]⁺
98[M - C₂H₅ - CH₂]⁺ or [M - CH₃ - C₂H₄]⁺
84[M - C₂H₅ - CO]⁺
69[C₄H₅O]⁺
57[C₃H₅O]⁺ or [C₄H₉]⁺

This table is predictive and illustrates common fragmentation pathways for similar structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.

The key functional groups in this compound are the cyclic imide (pyrrolidine-2,4-dione ring), and the alkyl (ethyl and methyl) substituents. The vibrational modes of these groups give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

In the IR spectrum, the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety are expected to be prominent. Due to the cyclic nature and the presence of two carbonyl groups, symmetric and asymmetric stretching modes will be observed, typically in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the pyrrolidine ring is anticipated to appear as a broad band in the range of 3200-3400 cm⁻¹. The C-N stretching vibration within the ring would likely be found in the 1200-1350 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ range, while their bending vibrations will appear at lower wavenumbers, typically between 1350 and 1470 cm⁻¹.

Raman spectroscopy complements IR spectroscopy, particularly for the non-polar bonds. The symmetric C=O stretching vibration is often strong in the Raman spectrum. The C-C backbone of the pyrrolidine ring and the alkyl substituents will also show characteristic Raman signals.

Computational studies, such as Density Functional Theory (DFT), can be employed to theoretically predict the vibrational frequencies. researchgate.net These theoretical calculations, when compared with experimental spectra, aid in the precise assignment of the observed vibrational bands. researchgate.net For structurally similar compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, detailed vibrational assignments have been successfully performed using a combination of experimental techniques and quantum chemical calculations. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-HStretching3200-3400Weak
C-H (Alkyl)Stretching2850-3000Medium
C=O (Dione)Asymmetric Stretching~1780Strong
C=O (Dione)Symmetric Stretching~1710Medium
C-H (Alkyl)Bending1350-1470Medium
C-NStretching1200-1350Medium

Note: The values in this table are predicted based on typical functional group frequencies and data from analogous structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the technique would provide invaluable information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, X-ray diffraction analysis would reveal the planarity of the pyrrolidine-2,4-dione ring and the orientation of the ethyl and methyl substituents at the C5 position. The crystal packing would likely be dominated by hydrogen bonding interactions involving the N-H group of the pyrrolidine ring and the oxygen atoms of the carbonyl groups of neighboring molecules. These intermolecular hydrogen bonds play a crucial role in the stability of the crystal lattice.

Studies on similar heterocyclic compounds, such as ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, demonstrate the power of X-ray crystallography in elucidating complex three-dimensional structures and intermolecular hydrogen bonding networks. researchgate.net In the absence of experimental data for the title compound, insights can be drawn from the crystal structures of related dione-containing heterocycles. mdpi.com

Table 2: Hypothetical Crystallographic Parameters for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Z4
Hydrogen BondsN-H···O=C

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values can only be determined experimentally.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are indispensable for the assessment of chemical purity and the separation of stereoisomers. For this compound, which possesses a chiral center at the C5 position, both achiral and chiral chromatographic techniques are of significant importance.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound.

HPLC, with a suitable reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be used to separate the target compound from any impurities arising from its synthesis. A UV detector would be appropriate for detection, given the presence of the carbonyl chromophores.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns that can confirm its identity.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. Chiral HPLC, employing a chiral stationary phase (CSP), is the most common approach for this purpose.

The choice of the CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. researchgate.net The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the two enantiomer peaks. mdpi.com The development of such a method would be guided by principles applied to the separation of other chiral molecules. researchgate.net

Table 3: Illustrative Chiral HPLC Method for this compound

Parameter Condition
Column Chiralpak IA (Amylose-based)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected Outcome Baseline separation of the (R) and (S) enantiomers

Note: This table presents an illustrative method. The actual conditions would require experimental optimization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654), a typical DFT study, often using a functional like B3LYP with a basis set such as 6-31G** or higher, would be employed to optimize the molecule's geometry to its lowest energy state. espublisher.com Such calculations on related heterocyclic compounds have been used to explore mechanistic aspects of reactions and determine the relative stability of different structural forms or tautomers. nih.gov

The primary outputs of these calculations include the total energy, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. researchgate.net The MEP map visualizes the electron density distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule, which is crucial for predicting sites of interaction. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

ParameterCalculated ValueSignificance
Total Energy (Hartree)-478.123Indicates the stability of the optimized geometry.
HOMO Energy (eV)-6.85Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy (eV)-1.98Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)4.87Indicates chemical reactivity and electronic stability. researchgate.net
Dipole Moment (Debye)3.45Measures the overall polarity of the molecule.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Theoretical and experimental chemical shifts are often plotted to establish a linear correlation, which helps in the precise assignment of signals in complex spectra. epstem.net

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental IR spectra. epstem.net This process is vital for confirming the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches in the pyrrolidine-2,4-dione (B1332186) ring.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)

Use the filter below to search the table by atom or chemical shift.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C2 (C=O)175.2174.8
C4 (C=O)203.1202.5
C5 (Quaternary)68.968.5
C3 (CH₂)50.550.1
Ethyl-CH₂30.129.8
Ethyl-CH₃8.58.2
Methyl-CH₃24.323.9

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, lowest-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility, preferred shapes, and behavior over time.

Conformational analysis of this compound would involve systematically rotating the flexible bonds—primarily the C-C bond of the ethyl group—to map the molecule's potential energy surface. This process identifies the most stable, low-energy conformations (rotamers). For related heterocyclic systems, computational studies have shown that understanding the potential energy surface is key to explaining reaction outcomes and product selectivity. nih.gov The analysis reveals the energy barriers between different conformations and the most probable shapes the molecule will adopt under standard conditions.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. An MD simulation of this compound would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces on each atom over time using classical mechanics. This simulation, typically run for nanoseconds, shows how the pyrrolidine-2,4-dione ring and its substituents flex, bend, and vibrate. MD is particularly valuable for assessing the stability of a molecule when bound to a biological target, where metrics like the root-mean-square deviation (RMSD) can indicate if the compound remains stably in its binding pocket. nih.gov

Molecular Docking and Pharmacophore Modeling Studies

To explore the potential biological activity of this compound, computational techniques like molecular docking and pharmacophore modeling are essential. These methods predict how the molecule might interact with specific proteins, such as enzymes or receptors.

Molecular docking algorithms place the 3D structure of the compound into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net The resulting binding pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues. mdpi.com For example, studies on similar thiazolidine-2,4-dione derivatives have used docking to identify potent inhibitors of targets like VEGFR-2, a protein involved in cancer progression. nih.gov A hypothetical docking study of this compound could reveal its potential to bind to a similar kinase active site, with the carbonyl groups acting as hydrogen bond acceptors and the alkyl groups forming hydrophobic interactions.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. By comparing the structure of this compound to a known pharmacophore model for a specific target, researchers can predict whether it is likely to be active.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

ParameterValue/Description
Protein TargetVEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Binding Affinity (kcal/mol)-7.8
Hydrogen Bond InteractionsC4=O with Lysine 868; N-H with Glutamate (B1630785) 917
Hydrophobic InteractionsEthyl and methyl groups with Valine 848, Leucine 1035, Alanine 866
Predicted Inhibition Constant (Ki)1.5 µM

Ligand-Based and Structure-Based Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Both ligand-based and structure-based approaches are employed to develop these models for pyrrolidine-2,4-dione derivatives.

Ligand-Based Models: When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore models are developed using a set of known active molecules. mdpi.com The process involves superimposing these molecules and abstracting the common chemical features that are critical for their biological activity. researchgate.net For derivatives of the pyrrolidine-2,4-dione scaffold, these models typically identify key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For instance, a four-point pharmacophore model developed for a series of antiparasitic diamidine derivatives identified positive ionic and aromatic features as crucial for their bioactivity as DNA binders. researchgate.net The generation of these models involves several stages, including the preparation of training and test sets of molecules, followed by the development and validation of the pharmacophore hypothesis. mdpi.com

Structure-Based Models: When the crystal structure of the target protein is available, a structure-based pharmacophore model can be constructed. mdpi.comnih.gov This approach analyzes the interactions between the protein and a co-crystallized ligand to define the key interaction points within the binding site. biorxiv.org These models can combine the advantages of both ligand and target-based approaches by creating energy-optimized pharmacophores that facilitate rapid and accurate screening of large compound libraries. biorxiv.org A structure-based pharmacophore model for PD-L1 inhibitors, for example, identified eight key features: two hydrophobic, two hydrogen bond acceptors, two hydrogen bond donors, one positively charged ion center, and one negatively charged ion center. nih.gov The quality and predictive power of these models are often validated using methods like the Receiver Operating Characteristic (ROC) curve, which assesses their ability to distinguish between active and inactive compounds. nih.gov

The table below summarizes common features in pharmacophore models for related compounds.

Pharmacophore FeatureDescriptionTypical Role in Binding
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. The carbonyl groups in the pyrrolidine-2,4-dione ring are prominent HBAs.Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the protein's active site. nih.govnih.gov
Hydrogen Bond Donor (HBD) An electropositive hydrogen atom attached to an electronegative atom (e.g., N-H in the pyrrolidine (B122466) ring).Donates a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) in the protein's active site. nih.govnih.gov
Hydrophobic (HY) A nonpolar group, such as the ethyl and methyl groups at the C5 position.Engages in van der Waals and hydrophobic interactions with nonpolar pockets in the target protein. researchgate.netnih.gov
Aromatic Ring (AR) A planar, cyclic, conjugated system, often introduced as a substituent on the pyrrolidine ring.Participates in π-π stacking or other aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan. researchgate.netresearchgate.net

Computational Prediction of Binding Modes and Interactions with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding how this compound and its derivatives might interact with potential biological targets at a molecular level.

Research on related pyrrolidine-2,5-dione and pyrrolidine-2,4-dione derivatives has identified several potential protein targets, including cyclooxygenase (COX) enzymes, dipeptidyl peptidase-4 (DPP-4), and Janus kinases (JAKs). nih.govnih.govebi.ac.uk Docking studies of these derivatives into the active sites of these proteins have revealed common binding patterns. For example, docking simulations of selective COX-2 inhibitors showed significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk Similarly, studies on DPP-4 inhibitors with a pyrrolidine fragment show binding in the S1, S2, and S2 extensive domains of the enzyme. nih.govbohrium.com

The binding of this compound would likely involve:

Hydrogen Bonding: The carbonyl oxygens and the nitrogen-hydrogen group of the pyrrolidine-2,4-dione core are prime candidates for forming hydrogen bonds with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The C5-ethyl and C5-methyl substituents provide hydrophobic character, allowing the molecule to fit into nonpolar pockets within the binding site, enhancing binding affinity.

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the key intermolecular interactions. biorxiv.orgnih.gov

Virtual Screening Approaches for Identification of Interacting Biomolecules

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Both ligand-based and structure-based pharmacophore models, as well as docking protocols, are extensively used in VS campaigns.

The general workflow for virtual screening involves several steps:

Target/Model Preparation: A 3D structure of the target protein is prepared for docking, or a pharmacophore model is generated from known active ligands. biorxiv.orgyoutube.com

Database Screening: A large database of chemical compounds, such as the ZINC database, is screened against the model. researchgate.net In ligand-based screening, molecules are filtered based on their fit to the pharmacophore model. nih.gov In structure-based screening (docking), each molecule is computationally placed into the protein's binding site and scored based on its predicted binding affinity.

Hit Selection and Refinement: The top-scoring compounds ("hits") are selected for further analysis. nih.gov These hits can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, or prioritized for experimental testing.

For a compound like this compound, VS could be used in two ways: either by using its structure as a query to find other molecules with similar properties (similarity searching) or by docking it into various known protein structures to identify potential new biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Computational Methods for Correlating Structural Features with Mechanistic Outcomes

Several computational methods are employed to build QSAR models for pyrrolidine-2,4-dione derivatives. These models are crucial for understanding which structural features are most important for a desired biological effect and for predicting the activity of new, unsynthesized compounds. rsc.org

Commonly used methods include:

Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). researchgate.net

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. rsc.org These methods generate 3D grid-based descriptors (steric, electrostatic, hydrophobic fields) around aligned molecules to correlate with their activity. A study on pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors developed a robust receptor-based CoMFA model with high predictive power (q² = 0.78, r² = 0.98). nih.gov

Machine Learning Methods: More advanced techniques such as Support Vector Regression (SVR) and Artificial Neural Networks (ANN) are also applied. researchgate.net In a study of pyrrolidine amide derivatives as DPP-IV inhibitors, an SVR model demonstrated excellent predictive performance. researchgate.net

These models, once validated, serve as a guide for designing more potent molecules. For example, a 3D-QSAR study on antifungal pyrrolidine-2,4-dione derivatives revealed that introducing hydrophobic fragments at a specific position could significantly enhance antifungal activity. rsc.org

Descriptors for Pyrrolidine-2,4-dione Derivatives in SAR Analysis

The success of a QSAR/QSPR model depends heavily on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For pyrrolidine-2,4-dione derivatives, a wide range of descriptors are used to capture their structural and physicochemical variations. The investigation of these structural characteristics is vital for developing effective compounds. nih.gov Structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyrrolidine ring is critical for activity. nih.govnih.gov

The table below details some of the key descriptors used in the analysis of pyrrolidine-dione derivatives.

Descriptor ClassExample DescriptorsDescription and RelevanceReference(s)
Electronic Final Heat of Formation (FHF), Dipole Moment, Core-Core Repulsion (CCR)Describe the electronic distribution and energy of the molecule. They are important for electrostatic and polar interactions with the target. researchgate.net
Topological Wiener Index, JGI4Describe the connectivity and branching of the molecule's atoms. JGI4, a mean topological charge index, was found to be important for antiarrhythmic activity. nih.gov
Quantum Chemical HOMO/LUMO energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov
Physicochemical LogP (lipophilicity), Cosmo Area (CA), Hy (Hydrophobic factor)Describe properties like water solubility and hydrophobicity, which are crucial for both target interaction and pharmacokinetic properties. researchgate.netnih.gov
Steric/Shape Molecular Volume, Principal Components of the Radius of Gyration (PCR)Describe the size and shape of the molecule, which are critical for fitting into the binding site of a biological target. nih.gov

These descriptors help to quantify the structural features responsible for the biological activity of pyrrolidine-2,4-dione derivatives, enabling the rational design of new analogues with improved properties.

Exploration of Biological Activities and Mechanistic Insights in Vitro and in Silico

Enzyme Inhibition Studies (Mechanism-Focused)

Derivatives of the pyrrolidine (B122466) dione (B5365651) core have been extensively studied as inhibitors of various enzyme families. The following sections detail the mechanistic insights gained from these investigations.

The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is considered a rational approach for developing safer and more effective anti-inflammatory agents. nih.gov Research has focused on pyrrolidine-2,5-dione (succinimide) derivatives as a promising scaffold for multitarget anti-inflammatory drugs. ebi.ac.uknih.gov These compounds have shown preferential inhibition of the COX-2 isoform over COX-1. nih.govebi.ac.uk

The selectivity for COX-2 is a key aspect of their mechanism. Molecular docking simulations indicate that selective COX-2 inhibitors interact significantly with amino acid residues located in an additional secondary pocket within the COX-2 enzyme, which is absent in the COX-1 isoform. ebi.ac.uk This structural difference allows for the design of derivatives that fit snugly into the COX-2 active site while having a lower affinity for COX-1. For instance, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related, revealed that the most active COX-2 inhibitor binds via hydrogen bonds with Arg120 and Tyr355, stabilized by several hydrophobic interactions. nih.gov

In one study, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their COX inhibitory potential. Compound 13e from this series emerged as the most potent and selective inhibitor of COX-2. ebi.ac.uk Another study reported a series of pyrrolidine-2,5-dione derivatives where compound 78 was identified as the most active, with a disubstitution pattern that mimics the diaryl structure of traditional COX-2 inhibitors. nih.gov

Table 1: In Vitro COX-2 Inhibition by Pyrrolidine-2,5-dione Derivatives

Compound COX-2 IC₅₀ (µM) Selectivity Index (SI) Source(s)
Compound 13e 0.98 31.5 ebi.ac.uk

| Compound 78 | 0.051 ± 0.001 | Not Reported | nih.govlookchem.com |

IC₅₀ represents the half-maximal inhibitory concentration. The Selectivity Index (SI) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

Pyrrolidine-based structures have been investigated as inhibitors of cholinesterases (AChE and BChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative diseases and other pathological conditions. ebi.ac.ukgoogle.com

A study involving novel multi-functionalized pyrrolidine-containing benzenesulfonamides reported significant inhibitory effects against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). nih.govebi.ac.uk The sulfonamide group is a well-known zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov Molecular docking studies performed on these compounds helped to evaluate the interactions with the target enzymes. nih.gov

Compounds 6a and 6b from this series showed noteworthy AChE inhibition, while compound 3b was the most potent inhibitor of carbonic anhydrases. nih.govebi.ac.uk The research suggests that such pyrrolidine-based compounds could serve as lead structures for developing new therapeutic agents targeting these enzymes. nih.gov

Table 2: Cholinesterase and Carbonic Anhydrase Inhibition by Pyrrolidine Derivatives

Compound Target Enzyme Kᵢ (nM) Source(s)
Compound 3b hCA I 17.61 ± 3.58 nih.govebi.ac.uk
Compound 3b hCA II 5.14 ± 0.61 nih.govebi.ac.uk
Compound 6a AChE 22.34 ± 4.53 nih.govebi.ac.uk

| Compound 6b | AChE | 27.21 ± 3.96 | nih.govebi.ac.uk |

Kᵢ represents the inhibition constant, indicating the potency of an inhibitor.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.govnih.gov Its role in immune suppression, particularly in the context of cancer, has made it an attractive target for therapeutic intervention. nih.govnih.govresearchgate.net

The mechanism of IDO1 inhibition can be classified based on how the inhibitor interacts with the enzyme. Many inhibitors function by directly coordinating with the heme iron in the enzyme's active site. nih.gov The active form of IDO1 contains iron in its reduced ferrous state, and compounds that bind to this iron can block the access of the natural substrate, L-tryptophan. nih.gov

Computational and experimental studies have been used to investigate the molecular inhibition mechanisms of various IDO1 inhibitors. nih.gov For instance, molecular dynamics simulations of the IDO1 complex with the inhibitor INCB024360 (Epacadostat) revealed that the binding of the inhibitor significantly affects the shape of the active pocket's access tunnel, thereby inhibiting IDO1's catalytic function by blocking the flow of oxygen molecules. researchgate.net A comprehensive literature overview and further experimental work have led to a proposed classification scheme for IDO1 inhibitors based on their specific mechanism of action, which is intended to aid future drug development. nih.gov

Beyond the enzymes previously discussed, pyrrolidine-2,4-dione (B1332186) derivatives have been explored as inhibitors of other key enzymes, such as inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in inflammatory processes.

A study on a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrated their potential as iNOS inhibitors. nih.gov Molecular docking analysis showed that these compounds act as ligands for iNOS, forming hydrogen bonds with key residues such as Cys200 and Ser242 in the active site. nih.gov Van der Waals interactions also play a role in stabilizing the ligand-iNOS complex. nih.gov

The compound 5e from this series, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, exhibited the strongest binding affinity in silico and the most potent inhibitory activity against NO production in vitro. nih.gov The presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) core was suggested to enhance hydrogen bonding with Cys200, contributing to its higher inhibitory activity. nih.gov

Table 3: iNOS Inhibition by 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-dione Derivatives

Compound iNOS Binding Affinity (kcal/mol) NO Production IC₅₀ (µM) Source(s)
5a Not Reported 78.65 ± 6.88 nih.gov
5b Not Reported 95.66 ± 9.93 nih.gov

| 5e | -9.51 | 43.69 ± 5.26 | nih.gov |

Binding affinity is a measure of the strength of the interaction between the ligand and the enzyme. IC₅₀ is the half-maximal inhibitory concentration for nitric oxide (NO) production.

Receptor and Ion Channel Modulation Studies (Mechanism-Focused)

The versatility of the pyrrolidine dione scaffold extends to its interaction with receptors and ion channels, particularly those involved in neurotransmission.

The serotonin (B10506) 1A (5-HT1A) receptor and the serotonin transporter (SERT) are critical targets in the treatment of depression and other CNS disorders. nih.gov The 5-HT1A receptor is a G protein-coupled receptor, and its activation initiates signaling cascades through the release of G protein subunits. rsc.org

Research into novel antidepressants has explored pyrrolidine-2,5-dione derivatives for their potential as multi-target ligands. A study focused on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives reported compounds with high affinity for both the 5-HT1A receptor and SERT. nih.gov Substitutions on the indole (B1671886) ring were found to modulate the binding affinity for these targets. nih.gov For instance, compound 10 (with a fluorine substituent) showed the best affinity for the 5-HT1A receptor, while compound 11 demonstrated the highest affinity for SERT within its series. nih.gov

Another study designed new dual 5-HT1A and 5-HT7 receptor ligands, with some compounds showing high affinity for the 5-HT1A receptor. researchgate.net Interestingly, the compounds reported in that particular study displayed little to no affinity for the SERT protein. researchgate.net This highlights how structural modifications to the core scaffold can fine-tune selectivity between different neurological targets.

Table 4: Binding Affinity of Pyrrolidine-2,5-dione Derivatives for 5-HT1A and SERT

Compound Target Kᵢ (nM) Source(s)
Compound 10 5-HT1A Receptor 128.0 nih.gov
Compound 11 SERT 9.2 nih.gov

| Compound 21 | 5-HT1A Receptor | 0.74 | researchgate.net |

Kᵢ represents the inhibition constant, a measure of the ligand's binding affinity for the receptor or transporter. A lower Kᵢ value indicates a higher affinity.

Interaction with Neuronal Voltage-Sensitive Sodium Channels and L-type Calcium Channels

The direct interaction of 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654) with neuronal voltage-sensitive sodium channels and L-type calcium channels is not extensively detailed in the available scientific literature. However, the broader class of heterocyclic compounds has been investigated for such activities.

Voltage-gated sodium channels (NaV) are crucial for the propagation of electrical signals in neurons, and their modulation can have significant physiological effects. uq.edu.au Nine different isoforms (NaV1.1–NaV1.9) have been identified in mammals, and they are primary targets for various neurotoxins and therapeutic agents. nih.govfrontiersin.org Certain marine alkaloids with a pyrrole-2-aminoimidazole structure have been identified as potential modulators of NaV channels, validating the investigation of nitrogen-containing heterocyclic scaffolds as a source for new channel ligands. nih.gov

Similarly, L-type calcium channels (LTCCs) are vital for various physiological processes, including cardiovascular function and neuronal signaling. nih.gov These channels are the target of widely prescribed antihypertensive drugs. nih.govwikipedia.org While direct evidence for this compound is lacking, other related compounds have shown activity. For instance, L-trans-pyrrolidine-2,4-dicarboxylic acid has been shown to elevate extracellular glutamate (B1630785) levels in a manner that is attenuated by the reduction of extracellular calcium. nih.gov Additionally, the plant alkaloid harmaline (B1672942) has been found to block voltage-dependent L-type calcium channels. mdpi.com These findings suggest that while specific data on this compound is scarce, the potential for related structures to interact with neuronal ion channels exists and warrants further investigation.

Antimicrobial Activity and Mechanistic Pathways (In Vitro Studies)

The pyrrolidine-2,4-dione core is present in many natural products known for their antimicrobial properties. mdpi.com

A specific derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, has demonstrated moderate antibacterial activity. mdpi.com In an in vitro study using the hole plate method, this compound was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com The results showed clear zones of inhibition for both strains, indicating its efficacy as an antibacterial agent. mdpi.com In contrast, its N-alkoxycarbonyl structural analogs were found to be completely inactive, highlighting the importance of the ethylamino-ethylidene group for its biological activity. mdpi.com

Table 1: In Vitro Antibacterial Activity of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione

Bacterial Strain Inhibition Zone (mm)
Escherichia coli 17
Staphylococcus aureus 15

Data sourced from a study using 100 µL of a 2 mg/mL solution. mdpi.com

Various derivatives of the pyrrolidine-2,4-dione scaffold have shown significant antifungal properties against a range of fungal pathogens.

Nineteen novel pyrrolidine-2,4-dione derivatives incorporating hydrazine (B178648) and diphenyl ether pharmacophores were synthesized and tested against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org A majority of these compounds displayed notable antifungal activity. rsc.org Specifically, compound 4h was highly effective against R. solani, with an EC50 value of 0.39 µg/mL, which is superior to the commercial fungicide boscalid (B143098) (EC50 of 2.21 µg/mL). rsc.org Mechanistic studies using scanning electron microscopy on hyphae treated with compound 4h revealed the formation of numerous abnormal branches and swellings, suggesting a disruptive effect on fungal growth and morphology. rsc.org

In another study, newly synthesized succinimide-maleimide derivatives (pyrrolidine-2,5-diones) were evaluated. uobasrah.edu.iq Several compounds showed good minimum inhibitory concentration (MIC) values against the fungus Candida albicans. uobasrah.edu.iq For example, compound 5a had a MIC of 0.125 µM against C. albicans. uobasrah.edu.iq Furthermore, tetrazole derivatives bearing a pyrrolidine moiety have also been investigated for their action against C. albicans. nih.gov One such compound, 3aC , was found to induce necrotic cell death by interacting with the fungal membrane, leading to mitochondrial damage. nih.gov

Table 2: Antifungal Activity of Selected Pyrrolidine-dione Derivatives

Compound/Derivative Fungal Species Activity Metric (µg/mL or µM) Reference
Compound 4h Rhizoctonia solani EC50: 0.39 µg/mL rsc.org
Compound 5a Candida albicans MIC: 0.125 µM uobasrah.edu.iq

The mechanism by which pyrrolidine-dione derivatives exert their antimicrobial effects appears to be multifaceted. For some related scaffolds, a specific molecular target has been identified. For instance, pyrrolidine-2,3-diones have been reported to inhibit the Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa. nih.gov

For pyrrolidine-2,4-diones (tetramic acids), naturally occurring examples like reutericyclin (B1139114) and magnesidin are known to be effective inhibitors of S. aureus and other Gram-positive bacteria. mdpi.com A study on thiazolidine-2,4-dione derivatives, a related class of compounds, showed that they were active against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov Molecular docking in that study suggested that a lead compound strongly interacted with the active site of β-carbonic anhydrase in P. aeruginosa. nih.gov

Other proposed mechanisms include the disruption of the microbial cell membrane. The antifungal compound 3aC , a tetrazole-pyrrolidine derivative, was shown to cause necrotic cell death through interactions with the fungal membrane. nih.gov This was confirmed by observing mitochondrial damage and reduced adhesion to cell lines. nih.gov The formation of abnormal branches and swellings in fungal hyphae treated with a pyrrolidine-2,4-dione derivative also points towards interference with cell wall or membrane integrity. rsc.org

Antiproliferative Activities Against Cell Lines (In Vitro, Mechanistic Focus)

The pyrrolidine-dione scaffold is a recurring motif in compounds investigated for their anticancer properties. uobasrah.edu.iqnih.gov

A number of in vitro studies have demonstrated the cytotoxic and apoptosis-inducing effects of pyrrolidine-dione derivatives in various cancer cell lines.

A series of novel succinimide-maleimide derivatives (pyrrolidine-2,5-diones) were tested for their anticancer activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq Compounds 5i and 5l emerged as the most potent, with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq Further investigation confirmed that these compounds induced apoptosis in the MCF-7 cells. uobasrah.edu.iq Similarly, hybrid molecules of pyrrolidinedione and thiazolidinone were found to be toxic towards multiple human breast cancer cell lines (MDA-MB-231, MCF-7, T-47D, and HCC1954) with IC50 values ranging from 1.37 to 21.85 µM, while showing low toxicity to normal human breast epithelial cells. nih.gov One of these hybrids, Les-6287 , was shown to induce both extrinsic and intrinsic apoptotic pathways, evidenced by a decrease in mitochondrial membrane potential and an increase in the activity of caspases 3/7, 8, 9, and 10. nih.gov

Another pyrrolidine analog, SS13 , displayed concentration-dependent cytotoxic effects on colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 3.2 µmol/L and 2.17 µmol/L, respectively. researchgate.net The induced apoptosis was associated with the activation of caspases-3/7, cleavage of PARP and caspase-8, and dysregulation of Bcl-2 family proteins, indicating the involvement of both intrinsic and extrinsic pathways. researchgate.net Amphiphilic diol-derived pyrrolidine compounds have also been shown to induce a potent apoptotic response in pancreatic cancer cells, which was inhibited by caspase inhibition. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Pyrrolidine-dione Derivatives

Compound/Derivative Cancer Cell Line Activity Metric (IC50) Apoptotic Mechanism Highlights Reference
Compound 5i MCF-7 (Breast) 1.496 µM Induces apoptosis uobasrah.edu.iq
Compound 5l MCF-7 (Breast) 1.831 µM Induces apoptosis uobasrah.edu.iq
Les-6287 MDA-MB-231, MCF-7 (Breast) 1.37 - 21.85 µM Intrinsic & extrinsic pathway activation, caspase activation nih.gov
SS13 HCT116 (Colorectal) 3.2 µmol/L Caspase-3/7/8 activation, PARP cleavage researchgate.net

| SS13 | Caco-2 (Colorectal) | 2.17 µmol/L | Caspase-3/7/8 activation, PARP cleavage | researchgate.net |

Cell Cycle Analysis in Response to Pyrrolidine-2,4-dione Derivatives

The cell cycle, a fundamental process of cell proliferation, is a primary target for anti-cancer drug development. nih.gov Perturbations in the cell cycle can lead to cell growth arrest and apoptosis, making the analysis of these effects a critical step in evaluating potential therapeutic agents. nih.gov Pyrrolidine-dione derivatives have been investigated for their impact on cell cycle progression in various cancer cell lines.

In one study, a pyrazoline-substituted pyrrolidine-2,5-dione hybrid, compound S2 (1‐(2‐(3‐(4‐fluorophenyl)‐5‐(p‐tolyl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione), was evaluated for its antitumor effects. researchgate.net Cell cycle analysis revealed that this derivative significantly disrupted the normal growth phases of cancer cells. Specifically, treatment with compound S2 led to an accumulation of cells in the G0/G1 (resting/pre-DNA synthesis) phase and a corresponding decrease in the cell population in the G2/M (pre-mitotic/mitotic) phase. researchgate.net This G1 phase arrest indicates that the compound interferes with the cell's preparation for DNA replication, a key step for proliferation.

These findings are consistent with broader research demonstrating that various chemical compounds can induce cell cycle arrest at different checkpoints. nih.govmdpi.com For instance, other heterocyclic compounds have been shown to cause cell cycle arrest at the S and G2/M phases, highlighting the diverse mechanisms through which small molecules can exert antiproliferative effects. mdpi.com The ability of pyrrolidine-dione derivatives to modulate cell cycle progression underscores their potential as scaffolds for the development of new anticancer agents. researchgate.net

Table 1: Effect of Pyrrolidine-2,5-dione Derivative on Cell Cycle Phases

CompoundCell Line(s)Observed Effect on Cell CycleReference
Compound S2 (pyrazoline-substituted pyrrolidine-2,5-dione)MCF7, HT29, K562Increased cell population in G0/G1 phase; Decreased cell population in G2/M phase. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For the pyrrolidine ring system, SAR studies have been instrumental in designing and developing more active and less toxic drug candidates. nih.gov The molecular diversity and complexity afforded by the pyrrolidine scaffold allow for fine-tuning of its interaction with biological targets. nih.govnih.gov

Impact of Substitution at the 5-Position (Ethyl, Methyl) on Biological Activity Profiles

The C5 position of the pyrrolidine-dione ring is a key site for chemical modification that can significantly influence the compound's biological profile. While direct comparative studies on the biological effects of a 5-ethyl versus a 5-methyl group on the specific this compound are not extensively detailed in the available literature, the general principles of SAR highlight the importance of substituents at this position.

Research on related structures confirms the significance of C5 substitution:

Antibacterial Activity : Studies on 2-(5-substituted pyrrolidin-4-ylthio)-1-beta-carbapenems have demonstrated a clear structure-activity relationship, where modifications at the C5 position of the pyrrolidine ring impacted their antibacterial potency against organisms like Pseudomonas. nih.gov

Herbicidal and Insecticidal Activity : Patents for 3-aryl-pyrrolidine-2,4-dione derivatives indicate that substitutions on the pyrrolidine ring, including at C5, are crucial for their use as herbicides and insecticides. google.com

Table 2: General Impact of C5-Position Substitution on Pyrrolidine Derivatives

Compound ClassType of C5-SubstituentObserved Impact on Biological ActivityReference(s)
Pyrrolidine-2,3-dionesAryl groupsInfluences anti-inflammatory activity and iNOS binding. nih.govnih.gov
Pyrrolidin-4-ylthio-carbapenemsVariousModulates antibacterial potency. nih.gov
Pyrrolidine-2,4-dionesGeneralCritical for herbicidal and insecticidal action. google.com

Role of Pyrrolidine-2,4-dione Core Substituents in Modulating Target Interactions

The pyrrolidine-2,4-dione core is a versatile scaffold, and substituents at various positions play a crucial role in modulating interactions with specific biological targets. nih.gov The atomic arrangement of groups bonded to the ring can be fine-tuned to enhance a desired biological interaction. nih.gov

Substitutions at the N1-Position : The nitrogen atom of the pyrrolidine ring is a common point of modification.

In a series of anti-inflammatory pyrrolidine-2,3-diones, placing an electron-withdrawing nitro group (-NO2) on the N1-phenyl substituent was found to enhance the binding affinity and inhibitory activity against iNOS. nih.govnih.gov This suggests that electronic properties at this position directly influence target interaction. nih.gov

The synthesis of N-sulfonyl pyrrolidine-2,5-diones represents another strategy where modification at the N1 position is used to create new derivatives with potential biological activities. tandfonline.com

Substitutions at the C3-Position : This position has been shown to be critical for determining the type of biological activity.

In a study of anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the C3 position strongly influenced the activity profile. Derivatives with 3-benzhydryl or 3-isopropyl groups showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl substituted and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This demonstrates that the steric bulk at C3 can tune the compound's selectivity for different mechanisms of anticonvulsant action. nih.gov

Disubstitution Patterns for Specific Targets : The combined effect of multiple substituents is often key to achieving high potency and selectivity.

For dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, structural modifications of pyrrolidine-2,5-dione resulted in derivatives with preferential COX-2 affinity. nih.gov A disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino moiety was found to mimic the diaryl pattern of traditional selective COX-2 inhibitors, allowing for significant interactions with amino acid residues in the COX-2 enzyme pocket. nih.govebi.ac.uk

In the development of Tumor Necrosis Factor α (TNF-α) inhibitors, structure-based design was used to optimize Benpyrine derivatives (which contain a pyrrolidine-dione core) to achieve stronger binding affinity and better activity. nih.gov

Table 3: Influence of Pyrrolidine-Dione Core Substituents on Target Interactions

TargetPosition(s) of SubstitutionSubstituent TypeEffect on Target InteractionReference(s)
iNOS N1-phenylElectron-withdrawing group (-NO2)Enhanced binding affinity and inhibition. nih.govnih.gov
Anticonvulsant Targets C3Benzhydryl, IsopropylMore effective in scPTZ test. nih.gov
Anticonvulsant Targets C3Methyl, UnsubstitutedMore effective in MES test. nih.gov
COX-2/LOX N1 and otherN-(benzyl(4-methoxyphenyl)amino)Mimics diaryl pattern of COX-2 inhibitors, enhancing selectivity and potency. nih.govebi.ac.uk
TNF-α MultipleBenpyrine derivativesOptimized for stronger binding affinity. nih.gov

Advanced Applications and Future Research Directions in Chemical Biology

Development of 5-Ethyl-5-methylpyrrolidine-2,4-dione (B6203654) as a Chemical Probe

A chemical probe is a selective small-molecule modulator that enables the investigation of a protein's function in various biological systems. mdpi.com The development of such probes is a cornerstone of modern chemical biology, providing invaluable tools for dissecting complex cellular processes. nih.gov The inherent biological relevance of the pyrrolidine-2,4-dione (B1332186) scaffold suggests that this compound is a promising candidate for development into a specialized chemical probe.

Design of Probes for Investigating Biological Pathways

The design of effective chemical probes requires a molecule to possess specific characteristics, including high potency and selectivity for its intended biological target. The pyrrolidine-2,4-dione core can be strategically functionalized to create derivatives that interact with particular proteins or pathways. For instance, by analogy with other tetramic acid derivatives that have been developed into potent inhibitors, the this compound structure could be modified to incorporate reporter tags, such as fluorophores or biotin, without compromising its binding affinity. These tagged probes would allow for the visualization and tracking of their interactions within a cell, providing spatial and temporal information about the biological pathways in which the target protein is involved.

The ethyl and methyl groups at the C5 position of this compound provide a unique stereochemical and conformational landscape that can be exploited for achieving target specificity. The synthesis of a library of stereoisomers of this compound would be a crucial step in developing highly selective probes, as different stereoisomers often exhibit distinct biological activities and target preferences.

Use in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful methodology used to identify the protein targets of a bioactive small molecule. nih.govnih.gov This technique typically involves immobilizing a derivative of the small molecule onto a solid support to "capture" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

This compound is an ideal candidate for this approach. A linker arm could be readily introduced at the nitrogen atom of the pyrrolidine-2,4-dione ring, allowing for its conjugation to an affinity matrix, such as agarose (B213101) or magnetic beads. The resulting affinity resin would serve as a bait to isolate proteins that specifically interact with the this compound scaffold.

A critical component of a robust affinity-based proteomics experiment is the use of a negative control. In this context, a structurally similar but biologically inactive analog of this compound would be synthesized and immobilized on a separate matrix. By comparing the proteins captured by the active and inactive probes, researchers can distinguish between specific and non-specific binders, leading to the confident identification of the compound's genuine cellular targets. This approach has been successfully used to elucidate the mechanisms of action of various therapeutic agents and could be instrumental in uncovering the biological role of this compound. mdpi.com

Integration into Hybrid Molecules and Complex Architectures

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, has gained traction as a strategy for developing novel therapeutics with improved efficacy or multi-target activity. nih.govrsc.org The this compound scaffold, with its potential for chemical modification, is an excellent building block for the construction of such complex molecular architectures.

Incorporation into Organometallic Complexes for Mechanistic Studies

The β-dicarbonyl system of the pyrrolidine-2,4-dione ring is an effective chelating agent for a variety of metal ions. mdpi.com This property opens up the possibility of creating organometallic complexes of this compound. The formation of such complexes can significantly alter the physicochemical properties of the parent molecule, including its reactivity, solubility, and biological activity.

For example, the complexation of this compound with transition metals like ruthenium, lanthanum, or copper could lead to novel compounds with enhanced or entirely new mechanistic profiles. mdpi.com The geometry and electronic structure of these organometallic complexes could be fine-tuned by the choice of the metal center and auxiliary ligands, allowing for a systematic investigation of their structure-activity relationships. These complexes could serve as valuable tools for mechanistic studies, potentially revealing novel modes of biological action. The synthesis and characterization of such complexes are well within the realm of modern coordination chemistry. wikipedia.orgmlsu.ac.in

Metal IonPotential Impact on this compoundReference
Ruthenium(II)Enhanced cytotoxic activities mdpi.com
Lanthanum(III)Enhanced cytotoxic activities mdpi.com
Copper(II)Higher antimicrobial activity than the parent compound mdpi.com
Iron(III)Complexation may be important for transport across biological membranes mdpi.com

Hybrid Compounds with Other Bioactive Scaffolds

The pyrrolidine-2,4-dione scaffold can be chemically linked to other bioactive molecules to create hybrid compounds with dual or synergistic activities. This strategy has been successfully employed in the development of novel anticonvulsant agents by combining a pyrrolidine-2,5-dione moiety with fragments of known antiepileptic drugs. nih.gov

Following this precedent, this compound could be conjugated with other pharmacologically active scaffolds. For instance, linking it to a known kinase inhibitor could generate a dual-action molecule that targets multiple nodes within a signaling pathway. The synthesis of such hybrids would involve standard organic chemistry transformations to connect the two molecular entities via a stable linker. The resulting hybrid compounds would then be evaluated for their biological activity, with the potential for discovering agents with improved therapeutic indices or the ability to overcome drug resistance.

Potential in Material Science Research (as Building Blocks)

The unique structural features of this compound also make it an attractive building block for the synthesis of novel polymers and materials. nih.gov The ability of the pyrrolidine-2,4-dione ring to be functionalized at multiple positions provides a high degree of control over the final properties of the resulting material.

Future Perspectives in Synthetic Methodology Development

There is no available research that outlines future perspectives for the synthetic methodology of this compound.

Emerging Computational Approaches for Pyrrolidine-2,4-dione Research

There are no specific emerging computational approaches that have been applied to or are being developed for the study of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.